molecular formula C10H10N2O B11768791 2-Ethylphthalazin-1(2h)-one CAS No. 63536-33-4

2-Ethylphthalazin-1(2h)-one

Cat. No.: B11768791
CAS No.: 63536-33-4
M. Wt: 174.20 g/mol
InChI Key: BQHFUZVWYNEZIQ-UHFFFAOYSA-N
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Description

2-Ethylphthalazin-1(2H)-one is a heterocyclic compound that belongs to the phthalazine family It is characterized by a phthalazine ring system with an ethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine, followed by alkylation with ethyl halides to introduce the ethyl group at the second position. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylphthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.

    Reduction: Reduction reactions can yield dihydrophthalazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phthalazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions include various substituted phthalazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its neuroprotective and anti-inflammatory effects, making it a candidate for drug development.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Ethylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound may also interact with proteins involved in inflammatory responses, such as NF-kB, to exert its anti-inflammatory effects.

Comparison with Similar Compounds

    Phthalazine: The parent compound without the ethyl group.

    2-Methylphthalazin-1(2H)-one: A similar compound with a methyl group instead of an ethyl group.

    2-Phenylphthalazin-1(2H)-one: A derivative with a phenyl group at the second position.

Uniqueness: 2-Ethylphthalazin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

63536-33-4

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-ethylphthalazin-1-one

InChI

InChI=1S/C10H10N2O/c1-2-12-10(13)9-6-4-3-5-8(9)7-11-12/h3-7H,2H2,1H3

InChI Key

BQHFUZVWYNEZIQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C=N1

Origin of Product

United States

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